

Butyl Valerate: Applications and Protocols for the Flavor and Fragrance Industry

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Compound of Interest

Compound Name: *Butyl valerate*

Cat. No.: *B146188*

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Application Notes

Butyl valerate, also known as butyl pentanoate, is a versatile ester widely utilized in the flavor and fragrance industry for its characteristic fruity aroma and sweet taste.^{[1][2][3]} Its profile is predominantly described as having notes of apple, pineapple, raspberry, and other tropical fruits.^[4] This makes it a valuable component in the creation of a variety of fruit-flavored food products and fruit-scented fragrances.

Odor and Flavor Profile: The sensory characteristics of **butyl valerate** are consistently reported as fruity and sweet.^{[1][4]} At a concentration of 10 ppm, its taste is described as sweet, with pineapple, banana, ripe fruit, and tutti-frutti nuances.^{[1][4]} The odor is similarly complex, often characterized as a blend of sweet, fruity, pineapple, green, raspberry, and tropical notes.^[4]

Applications in the Flavor Industry: **Butyl valerate** is recognized as a flavoring agent by the FDA (21 CFR 172.515) and has been granted GRAS (Generally Recognized as Safe) status by the Flavor and Extract Manufacturers Association (FEMA), where it is listed as FEMA number 2217.^{[3][5]} The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **butyl valerate** and expressed no safety concern at current intake levels when used as a flavoring agent.^[5] It is naturally found in fruits such as apples, bananas, blackberries, and plums.^{[1][6]}

Common applications include:

- Beverages: Imparting fruity notes to soft drinks and other beverages.

- Confectionery: Used in candies and chewing gums for its sweet, fruity profile.
- Baked Goods: Adding a fruity dimension to cakes, cookies, and other baked items.
- Dairy Products: Flavoring ice creams and yogurts.

Applications in the Fragrance Industry: In the fragrance industry, **butyl valerate** is used to introduce or enhance fruity and sweet notes in a variety of products, including:

- Perfumes and colognes
- Soaps and lotions
- Air fresheners and candles

Quantitative Data

Physicochemical Properties of Butyl Valerate

Property	Value	Reference
Molecular Formula	C9H18O2	[5]
Molecular Weight	158.24 g/mol	[1] [5]
CAS Number	591-68-4	[1]
Appearance	Colorless to pale yellow liquid	[3]
Melting Point	-92.8 °C	[1] [5]
Boiling Point	185.80 - 187 °C	[1] [4]
Density	0.861 - 0.871 g/mL at 25 °C	[4] [5]
Refractive Index	1.408 - 1.416 at 20 °C	[4] [5]
Flash Point	66.67 °C (152.00 °F)	[4]
Solubility	Slightly soluble in water; soluble in alcohol and propylene glycol.	[4] [7]

Summary of Odor and Flavor Descriptors

Source	Odor Description	Flavor Description (at 10 ppm)
The Good Scents Company	sweet, fruity, pineapple, green, raspberry, tropical, tutti-frutti	sweet, pineapple, fruity, banana, ripe, tutti-frutti
Sigma-Aldrich	apple, ethereal, raspberry	Not specified
SRS Aromatics	Sweet, Fruity, Pineapple, Green, Raspberry, Tropical	Not specified
Taytonn ASCC	Fruity, Green, Sweet, Tropical, Vinous	Not specified

Recommended Usage Levels in Food Products

Product Category	Recommended Level (mg/kg)
Soft Drinks	3.0
Cold Drinks	2.6
Candy	8.0
Baked Goods	6.8

Source: ChemBK[6]

Experimental Protocols

Protocol 1: Synthesis of Butyl Valerate via Fisher Esterification

This protocol describes the synthesis of **butyl valerate** from valeric acid and n-butanol using an acid catalyst, a method known as Fisher esterification.[2][8]

Materials:

- Valeric acid
- n-Butanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine one molar equivalent of valeric acid with an excess (1.5 to 2 molar equivalents) of n-butanol.
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while swirling.
- Add boiling chips and attach a reflux condenser to the flask.
- Heat the mixture to reflux using a heating mantle and maintain reflux for 1-2 hours.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with:
 - Water to remove the excess alcohol and sulfuric acid.

- 5% sodium bicarbonate solution to neutralize any unreacted valeric acid (vent frequently to release CO₂).
- Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Decant the dried ester into a clean, dry round-bottom flask.
- Purify the crude **butyl valerate** by fractional distillation, collecting the fraction that distills at approximately 186 °C.

Protocol 2: Quality Control of Butyl Valerate using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of a synthesized or purchased **butyl valerate** sample.

Instrumentation and Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)
- Helium (carrier gas)
- **Butyl valerate** sample
- Solvent (e.g., ethanol or hexane)
- Microsyringe

Procedure:

- Sample Preparation: Prepare a dilute solution of the **butyl valerate** sample (e.g., 1% in ethanol).

- GC-MS Parameters (Example):
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 µL
 - Split Ratio: 50:1
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Mass Range: m/z 40-400
- Analysis:
 - Inject the prepared sample into the GC-MS system.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
 - Identify the **butyl valerate** peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
 - Determine the purity of the sample by calculating the peak area percentage of **butyl valerate** relative to the total peak area of all components in the chromatogram.

Protocol 3: Sensory Evaluation of Butyl Valerate in a Simple Flavor Application

This protocol provides a basic framework for the sensory evaluation of **butyl valerate** in a beverage application.

Materials:

- **Butyl valerate**

- 10% ethanol in water solution (as a solvent)
- Sugar solution (e.g., 10% sucrose in water)
- Trained sensory panel (5-10 panelists)
- Glass beakers and stirring rods
- Graduated cylinders and pipettes
- Odor-free tasting cups

Procedure:

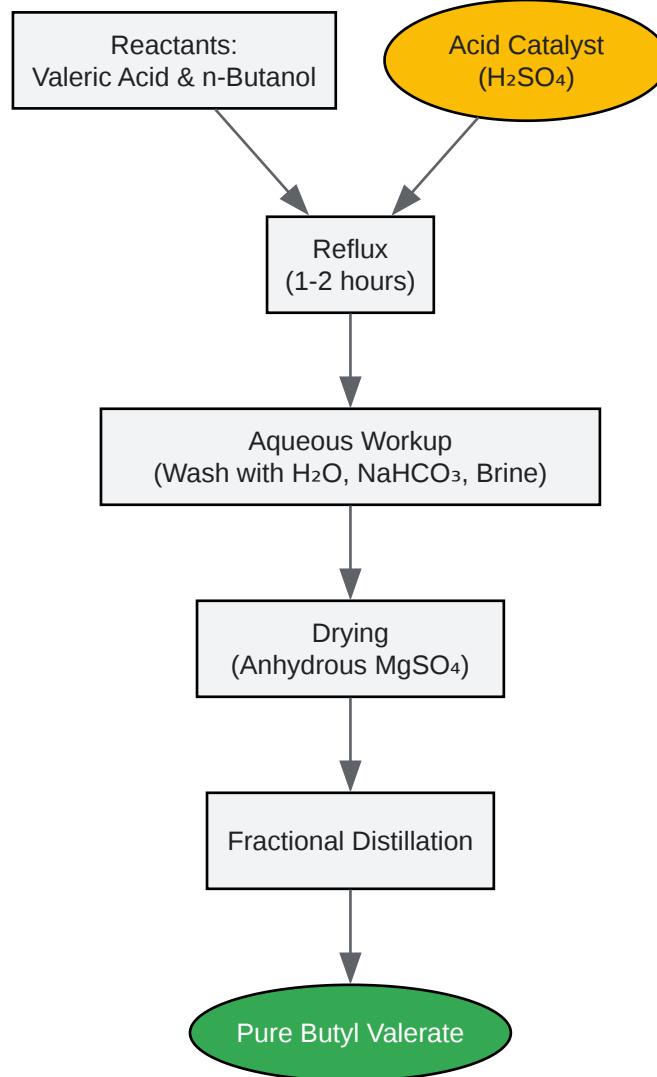
- Stock Solution Preparation: Prepare a 1% solution of **butyl valerate** in 10% ethanol.
- Sample Preparation:
 - Label tasting cups for a control and a test sample.
 - Prepare the control sample by adding a specific volume of the 10% sucrose solution to a cup.
 - Prepare the test sample by adding the same volume of the 10% sucrose solution and a predetermined concentration of the **butyl valerate** stock solution (e.g., to achieve a final concentration of 5 ppm).
- Sensory Evaluation:
 - Present the coded control and test samples to the panelists in a randomized order.
 - Instruct the panelists to first evaluate the aroma (orthonasal) and then the taste (retronasal) of each sample.
 - Ask the panelists to describe the sensory attributes of each sample and to rate the intensity of the fruity character on a predefined scale (e.g., a 9-point hedonic scale).

- Data Analysis:
 - Collect the data from all panelists.
 - Analyze the results to determine if there is a significant difference in the fruity perception between the control and the test sample.
 - Summarize the descriptive terms used by the panelists to characterize the flavor of the **butyl valerate** sample.

Visualizations

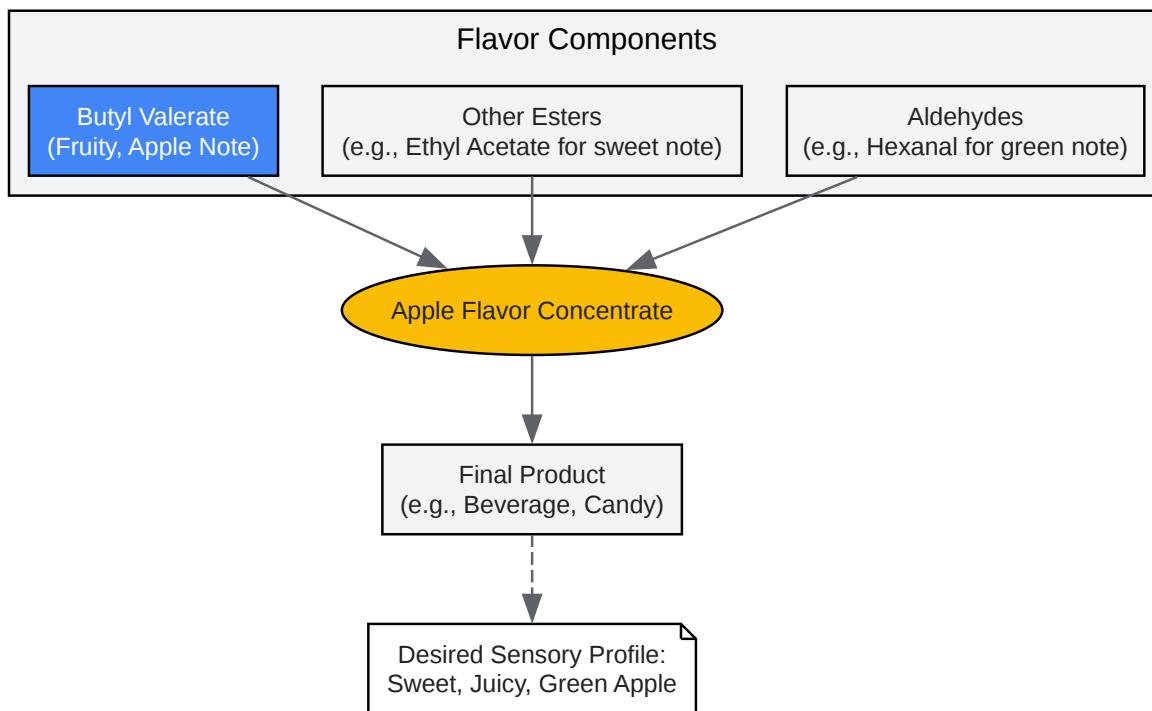
Caption: Chemical Structure of **Butyl Valerate**

Synthesis and Purification of Butyl Valerate

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Caption: Synthesis and Purification Workflow

Application in a Simple Apple Flavor

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Caption: Application in a Simple Apple Flavor

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